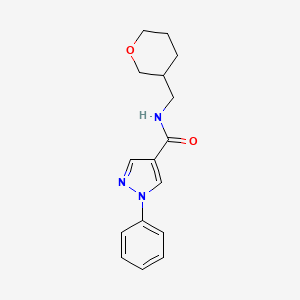![molecular formula C18H19N3O3 B5966663 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5966663.png)
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as JNJ-1661010, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific enzyme, which has implications for the treatment of various diseases.
Mécanisme D'action
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibits the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down a class of signaling molecules called endocannabinoids, which are involved in a variety of physiological processes such as pain sensation, appetite, and mood regulation. By inhibiting FAAH, 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide increases the levels of endocannabinoids, which can have beneficial effects on various diseases.
Biochemical and physiological effects:
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to have various biochemical and physiological effects. Studies have shown that 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide increases the levels of endocannabinoids, which can have analgesic, anxiolytic, and anti-inflammatory effects. 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, one limitation of 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide is its relatively low potency compared to other FAAH inhibitors, which may limit its therapeutic potential. Additionally, 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is to investigate its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects. Additionally, further studies are needed to optimize the potency and solubility of 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide for use in therapeutic applications.
Méthodes De Synthèse
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-(3-pyridinyloxy)benzaldehyde with proline methyl ester hydrochloride in the presence of a base to form the proline amide intermediate. This intermediate is then reacted with acetyl chloride to form the final product, 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide.
Applications De Recherche Scientifique
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific enzyme, which has implications for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
1-acetyl-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)21-11-5-8-16(21)18(23)20-15-7-2-3-9-17(15)24-14-6-4-10-19-12-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQKVURACNEFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B5966599.png)
![1-(4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5966607.png)
![1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5966614.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5966615.png)
![ethyl (2-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5966617.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-furamide](/img/structure/B5966621.png)
![1-(2,6-difluorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5966629.png)

![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966636.png)
![4-chloro-2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B5966650.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5966676.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5966689.png)